XYLIDINE
Overview
Description
XYLIDINE refers to a group of six isomeric amines derived from xylene. These isomers include 2,3-xylidine, 2,4-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . Each isomer has a unique arrangement of methyl and amino groups on the benzene ring, resulting in different chemical and physical properties. Xylidines are stable, combustible, and react with strong oxidizing agents . They are commonly used in the production of dyes, pigments, and pharmaceuticals .
Mechanism of Action
- Specifically, it interacts with α₂ adrenoceptors, although its affinity is lower compared to other α₂ adrenergic receptor agonists like detomidine and medetomidine .
- Activation of α₂ adrenoceptors leads to downstream effects, including changes in intracellular calcium levels, inhibition of neurotransmitter release, and alterations in cell function .
- Metabolism : 2,5-Xylidine undergoes acetylation, oxidation of the amino group, and oxidation of a methyl group to a carboxylic acid. It also conjugates with glycine and forms phenol derivatives .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
AMINODIMETHYLBENZENE plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of AMINODIMETHYLBENZENE is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, causing alterations in their structure and function .
Cellular Effects
AMINODIMETHYLBENZENE has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to AMINODIMETHYLBENZENE can lead to the activation of stress response pathways, such as the MAPK pathway, which plays a role in cell survival and apoptosis. Additionally, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of AMINODIMETHYLBENZENE involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, AMINODIMETHYLBENZENE can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage and potential mutagenesis. Additionally, it can activate transcription factors that regulate the expression of genes involved in oxidative stress response, further influencing cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMINODIMETHYLBENZENE can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that AMINODIMETHYLBENZENE can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage. Long-term exposure to AMINODIMETHYLBENZENE in vitro and in vivo has been associated with chronic toxicity and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of AMINODIMETHYLBENZENE vary with different dosages in animal models. At low doses, the compound may induce adaptive responses that enhance cellular defense mechanisms. At high doses, AMINODIMETHYLBENZENE can cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
AMINODIMETHYLBENZENE is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways lead to the formation of various metabolites, some of which may be more toxic than the parent compound. The interaction with enzymes such as glutathione S-transferase can influence the detoxification and excretion of AMINODIMETHYLBENZENE, affecting its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of AMINODIMETHYLBENZENE within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic cation transporters (OCTs) play a role in the uptake and distribution of AMINODIMETHYLBENZENE in various tissues. The localization and accumulation of the compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of AMINODIMETHYLBENZENE is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can exert its effects. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of AMINODIMETHYLBENZENE, affecting its interaction with cellular biomolecules and its overall impact on cellular function .
Preparation Methods
Xylidines are typically synthesized through a two-step process involving nitration and reduction. The nitration of xylenes with a mixed acid (concentrated nitric acid and sulfuric acid) produces nitroxylenes, which are then reduced to xylidines . This process can be carried out in batch or continuous flow systems. Continuous flow synthesis offers advantages such as improved safety, better control over reaction conditions, and higher yields .
Chemical Reactions Analysis
Xylidines undergo various chemical reactions, including:
Oxidation: Xylidines can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: Nitroxylenes are reduced to xylidines using reducing agents like hydrogen or metal catalysts.
Substitution: Xylidines can participate in electrophilic substitution reactions, such as halogenation and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and metal catalysts. The major products formed depend on the specific reaction conditions and the isomer involved .
Scientific Research Applications
Xylidines have a wide range of applications in scientific research:
Biology: Xylidines are used in the study of enzyme inhibition and protein interactions.
Industry: Xylidines are used in the production of rubber chemicals, agrochemicals, and corrosion inhibitors.
Comparison with Similar Compounds
Xylidines are similar to other aromatic amines, such as toluidines and anilines. xylidines have unique properties due to the presence of two methyl groups on the benzene ring. This structural difference affects their reactivity and applications. Similar compounds include:
Toluidines: Mono-methylated anilines with similar uses in dye and pigment production.
Anilines: Simple aromatic amines used in the synthesis of various organic compounds.
Xylidines are distinguished by their higher stability and specific applications in the pharmaceutical and dye industries .
Properties
IUPAC Name |
2,3-dimethylaniline;2,4-dimethylaniline;2,5-dimethylaniline;2,6-dimethylaniline;3,4-dimethylaniline;3,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C8H11N/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULGHZNHURECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C.CC1=CC(=C(C=C1)C)N.CC1=C(C(=CC=C1)N)C.CC1=C(C(=CC=C1)C)N.CC1=C(C=C(C=C1)N)C.CC1=CC(=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Xylidines is a pale-yellow to brown liquid with a weak, aromatic, amine-like odor. (NIOSH, 2022), Pale-yellow to brown liquid with a weak, aromatic, amine-like odor; [NIOSH], PALE YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to brown liquid with a weak, aromatic, amine-like odor. | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Xylidine, mixed isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/677 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
415 to 439 °F at 760 mmHg (NIOSH, 2023), 213-226 °C, 216-228 °C, 415-439 °F | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
206 °F (2,3-) (NIOSH, 2023), 206 °F, 90-98 °C c.c., 206 °F (2,3-) | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Xylidine, mixed isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/677 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Slightly sol in water; sol in alcohol, Sparingly soluble in water, soluble in alcohol., Soluble in ether., Solubility in water: poor, Slight | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.98 (NIOSH, 2023) - Less dense than water; will float, 0.97-0.99, Relative density (water = 1): 0.97-1.07, 0.98 | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.17 (air= 1 at boiling point of xylidine), Relative vapor density (air = 1): 4.2 | |
Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg (NIOSH, 2023), 0.13 [mmHg], Vapor pressure, Pa at 20 °C:, <1 mmHg | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Xylidine, mixed isomers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/677 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Pale yellow to a brown liquid., All /isomers/ except ortho-4-xylidine are liquids above 20 °C., Pale-yellow to brown liquid. | |
CAS No. |
1300-73-8 | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0600 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ZE82D818.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-33 °F (NIOSH, 2023), -36 °C, -33 °F | |
Record name | XYLIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/194 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Xylidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0672.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of xylidines?
A1: Xylidines are dimethyl derivatives of aniline with the molecular formula C8H11N and a molecular weight of 121.18 g/mol.
Q2: Do spectroscopic techniques offer insights into the structure of xylidines?
A: Yes, techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze the structure and electronic properties of xylidines. Studies using 15N NMR spectroscopy have provided valuable information on the electron density distribution within the molecule. [] These studies have helped correlate chemical shifts with structural features, aiding in understanding the influence of substituents on the electronic environment of the nitrogen atom. []
Q3: How do xylidines behave in gasoline mixtures?
A: Research has explored the use of xylidines as antiknock agents in aviation gasoline. [, , , , ] Studies have examined factors influencing the solubility and distribution of xylidines in gasoline, including temperature, aromaticity of the fuel, and the presence of water. [, ] These findings are crucial for optimizing fuel formulations and understanding their behavior under different storage and operational conditions. []
Q4: Are there concerns regarding the loss of xylidines during fuel storage?
A: Yes, studies have investigated the potential loss of xylidines from gasoline during overwater storage due to their water solubility. [] Research has focused on determining the diffusion rates of xylidines into water under various storage conditions to estimate potential losses. []
Q5: Have xylidines been explored for their catalytic properties in organic synthesis?
A: Research indicates that xylidines can be converted to other valuable chemicals using specific catalysts. For instance, studies have explored the conversion of N-methylaniline and N,2-dimethylaniline in the presence of catalysts like Pd-HSHM, CuFe2O4 · γ · Al2O3, and vanadium-chromium-aluminium (VChA) oxide systems. [] These studies demonstrated the formation of xylidines, particularly 2,6-dimethylaniline, highlighting their potential as intermediates in catalytic organic transformations. []
Q6: Has computational chemistry been employed to study xylidines?
A: Yes, computational methods like INDO calculations have been used to understand the electronic properties of toluidines and xylidines. [] These calculations have been particularly useful in correlating calculated electron densities with experimentally observed 15N NMR chemical shifts. []
Q7: How do structural modifications of xylidines impact their reactivity?
A: The position of methyl groups significantly influences the reactivity of xylidine isomers. Kinetic studies on the iodination of xylidines in aqueous solutions revealed that the reaction rate varies significantly depending on the isomer. [] This difference in reactivity is attributed to the steric hindrance imposed by the methyl groups on the electrophilic attack at the nitrogen atom. []
Q8: How stable is 4-OH-2,6-xylidine, a metabolite of lidocaine, in different pH conditions?
A: Research indicates that 4-OH-2,6-xylidine is highly unstable in neutral and alkaline conditions. [] Studies have shown significant decomposition at pH 9.1 within hours. [] In contrast, it exhibits greater stability in acidic environments (pH ≤ 1), remaining stable for at least 24 hours in 0.1 M HCl at refrigerated temperatures. [] This information is crucial for developing appropriate storage and handling procedures for this compound.
Q9: Are there any toxicological concerns associated with xylidines?
A: Yes, xylidines are considered potentially toxic. [, ] Studies have shown that they can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of red blood cells. [] Exposure to xylidines may occur in occupational settings, particularly in the dye and chemical manufacturing industries. [, ]
Q10: What analytical techniques are employed to quantify xylidines?
A: Several methods have been developed to measure this compound concentrations in various matrices. Gas chromatography and high-performance liquid chromatography (HPLC) are commonly employed techniques. [, , ] For instance, a sensitive method utilizing microextraction in packed syringe (MEPS) coupled with LC-MS/MS has been developed for quantifying 4-OH-2,6-xylidine in human urine samples. []
Q11: How are this compound isomers separated and analyzed?
A: Micellar electrokinetic chromatography (MEKC) has been successfully employed to separate this compound isomers. [] This technique offers high resolution and sensitivity, making it suitable for analyzing complex mixtures of xylidines. []
Q12: What are the environmental implications of dinitroaniline herbicides?
A: Research has explored the photodecomposition of dinitroaniline herbicides, including those containing this compound moieties, under natural sunlight. [] These studies revealed that sunlight exposure significantly contributes to the degradation of these herbicides in soil. [] This information is essential for assessing the environmental persistence and fate of these compounds.
Q13: Is there research on bioremediation strategies for this compound contamination?
A: While not explicitly focusing on xylidines, research on activated carbon produced from biosludge has demonstrated its potential for removing pollutants like phenols and amines from wastewater. [] This suggests that similar bioremediation strategies might be explored for mitigating this compound contamination.
Q14: Can xylidines be used as ligands in coordination chemistry?
A: Yes, research has investigated the coordination chemistry of xylidines with various metal ions. Studies have reported the synthesis and characterization of complexes formed between xylidines and metal sulfates and nitrates. [] Spectroscopic analyses of these complexes provide insights into their structures and the nature of metal-ligand bonding. []
Q15: How do xylidines interact with biological systems?
A: Studies on the termite species Neocapritermes opacus revealed the involvement of salivary glands containing this compound-reactive substances in their defensive mechanism. [] While not directly related to human biology, this finding highlights the diverse roles of xylidines in biological systems.
Q16: Can xylidines form inclusion complexes?
A: Yes, xylidines can act as guest molecules in inclusion complexes with specific host molecules. Research has explored the formation of inclusion complexes between this compound isomers and host molecules like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol and 1,1'-bis-(4-hydroxyphenyl)cyclohexane. [, ] These studies highlight the influence of weak intermolecular interactions, such as hydrogen bonding and π-π interactions, on the stability and stoichiometry of these complexes. [, ]
Q17: What is the historical context of this compound research?
A: Xylidines have been studied for several decades. Early research focused on their identification and isolation from complex mixtures. [] Subsequent studies explored their use as antiknock additives in fuels, particularly during the development of aviation gasoline. [, , , ] More recently, research has focused on understanding their environmental fate, toxicological properties, and potential applications in various fields, including catalysis and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.